![molecular formula C19H18O6 B1245447 Vieillardixanthone](/img/structure/B1245447.png)
Vieillardixanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vieillardixanthone is a member of the class of xanthones that is xanthone substituted by hydroxy groups at positions 1, 5 and 6, a methoxy group at position 3 and a 3-methylbut-1-en-2-yl group at position 4. Isolated from the stem barks of Garcinia vieillardii, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It is a member of xanthones, a member of phenols and an aromatic ether. It derives from a xanthone.
Scientific Research Applications
Antioxidant Properties of Vieillardixanthone
Vieillardixanthone has been identified as an antioxidant compound. It was isolated from the stem bark of Garcinia vieillardii, and its antioxidant properties were evaluated using the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging activity study. The structure and antioxidative capability of vieillardixanthone underscore its potential in scientific research focusing on natural antioxidants and their applications in various fields, such as food preservation and the development of health supplements (Hay et al., 2004).
Antileishmanial Activity
Another significant application of vieillardixanthone is its antileishmanial activity. This compound, along with other related xanthones, has shown a significant effect against the promastigote forms of Leishmania mexicana and L. infantum, as well as the amastigote forms of L. infantum. These findings open up avenues for the development of potential treatments for leishmaniasis, a disease caused by the Leishmania parasite and transmitted by the bite of certain types of sandflies (Hay et al., 2008).
Antimalarial Activity
Additionally, vieillardixanthone has been associated with antimalarial properties. In a study focusing on various xanthones isolated from Garcinia vieillardii, vieillardixanthone was among the compounds evaluated for their activity against chloroquino-resistant strains of Plasmodium falciparum. The study provided insights into the relationship between the molecular structure of xanthones and their antimalarial activity, highlighting the therapeutic potential of these compounds in the treatment of malaria (Hay et al., 2004).
properties
Product Name |
Vieillardixanthone |
---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1,5,6-trihydroxy-3-methoxy-4-(3-methylbut-1-en-2-yl)xanthen-9-one |
InChI |
InChI=1S/C19H18O6/c1-8(2)9(3)14-13(24-4)7-12(21)15-16(22)10-5-6-11(20)17(23)18(10)25-19(14)15/h5-8,20-21,23H,3H2,1-2,4H3 |
InChI Key |
NSYLWTGDDXBREV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)OC |
synonyms |
vieillardixanthone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.